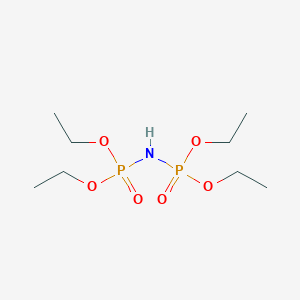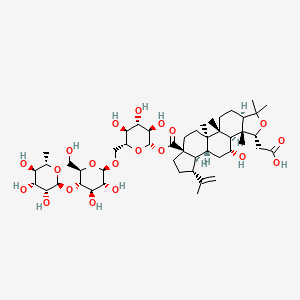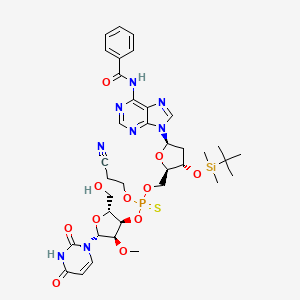![molecular formula C11H6O B14755260 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene CAS No. 277-96-3](/img/structure/B14755260.png)
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene: is a complex polycyclic aromatic hydrocarbon. This compound is characterized by its unique tricyclic structure, which includes a cyclopropane ring fused to a naphthalene moiety and an oxirane ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with aromatic aldehydes in the presence of a methanolic ammonia solution. The resulting product is then subjected to further reactions, including treatment with hydrochloric acid and ammonia, followed by extraction and recrystallization .
Industrial Production Methods
The use of low-valent titanium reagents and other catalysts can facilitate the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the compound’s aromatic nature
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction may produce hydroxy derivatives .
Applications De Recherche Scientifique
2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene has several scientific research applications:
Chemistry: The compound is used in the study of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological effects is ongoing, with some studies focusing on its potential as a therapeutic agent.
Mécanisme D'action
The mechanism by which 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in π-π interactions with aromatic systems, influencing biological pathways and chemical reactions. Specific pathways and targets are still under investigation, but its ability to undergo ring-opening reactions and form reactive intermediates is a key aspect of its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[b]naphthalene
- 3H-Cyclopenta[a]naphthalene
These compounds share structural similarities with 2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene, particularly the presence of fused ring systems .
Uniqueness
What sets this compound apart is its combination of a cyclopropane ring with an oxirane ring, which imparts unique chemical properties and reactivity. This structural uniqueness makes it a valuable compound for studying the effects of ring strain and aromaticity in polycyclic systems .
Propriétés
Numéro CAS |
277-96-3 |
|---|---|
Formule moléculaire |
C11H6O |
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3-oxatetracyclo[6.4.0.02,4.05,7]dodeca-1(12),2(4),5(7),8,10-pentaene |
InChI |
InChI=1S/C11H6O/c1-2-4-7-6(3-1)8-5-9(8)11-10(7)12-11/h1-4H,5H2 |
Clé InChI |
FXEAVKFTEXPDRN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C1C3=C(O3)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)

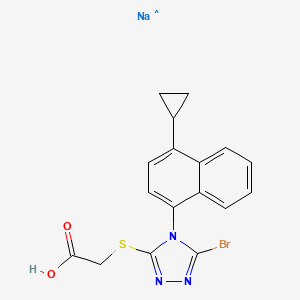

![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)

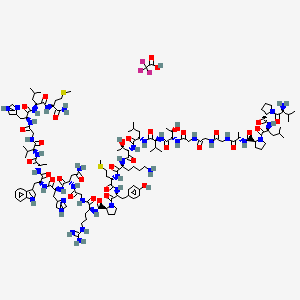
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
